7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a fluorine atom attached to the benzofuran moiety.
Vorbereitungsmethoden
One common synthetic route involves the reaction of isobenzofuran with piperidine under specific conditions to form the spiro compound, followed by fluorination using appropriate reagents . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Chemischer Reaktionen
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. This interaction can modulate various biological processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] can be compared with other similar compounds, such as:
3H-Spiro[isobenzofuran-1,4’-piperidine]: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]: Similar structure but with variations in the benzofuran moiety, leading to different reactivity and applications.
The uniqueness of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] lies in its specific spiro structure and the presence of the fluorine atom, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C12H14FNO |
---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
4-fluorospiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C12H14FNO/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12/h1-3,14H,4-8H2 |
InChI-Schlüssel |
YICASNLCUNSMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=C(CO2)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.